Orthogonal Protection Compatibility: Boc vs. Fmoc Deprotection Conditions
N-Boc-(+/-)-aminohex-5-enal provides true orthogonality when paired with base-labile Fmoc groups in the same molecule. The Boc group is cleaved under acidic conditions (e.g., 50% TFA in DCM for 30 min at 25°C), while Fmoc is stable under these conditions [1]. Conversely, Fmoc is removed under basic conditions (20% piperidine in DMF for 20 min at 25°C), which leaves Boc intact [2]. This compares favorably to Fmoc-NH-hex-5-enal (MW 335.4 g/mol), which cannot be used in sequences requiring acid-stable protection .
| Evidence Dimension | Deprotection conditions for orthogonal synthesis |
|---|---|
| Target Compound Data | Boc group cleaved in acidic conditions (50% TFA/DCM, 30 min, 25°C); stable to 20% piperidine/DMF, 20 min, 25°C. |
| Comparator Or Baseline | Fmoc-NH-hex-5-enal: Fmoc cleaved in basic conditions (20% piperidine/DMF, 20 min, 25°C); stable to 50% TFA/DCM, 30 min, 25°C. |
| Quantified Difference | Complete orthogonal compatibility: Boc stable to piperidine, Fmoc stable to TFA; Fmoc analog cannot substitute for Boc in acid-labile sequences. |
| Conditions | Standard solid-phase peptide synthesis conditions. |
Why This Matters
Enables sequential deprotection strategies in multi-step syntheses, preventing cross-reactivity and improving overall yield.
- [1] tert-Butyl carbamates (Boc), Organic Chemistry Portal, Protective Groups in Organic Synthesis. View Source
- [2] Dual protection of amino functions involving Boc, RSC Advances, 2013, DOI: 10.1039/C3RA42041H. View Source
